molecular formula C10H14N2O B6269304 rac-(2R,4S)-2-(pyridin-4-yl)oxan-4-amine, cis CAS No. 1955493-69-2

rac-(2R,4S)-2-(pyridin-4-yl)oxan-4-amine, cis

Cat. No.: B6269304
CAS No.: 1955493-69-2
M. Wt: 178.2
InChI Key:
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Description

rac-(2R,4S)-2-(pyridin-4-yl)oxan-4-amine, cis: is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The compound features a pyridine ring and an oxane (tetrahydropyran) ring, which are significant in many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(2R,4S)-2-(pyridin-4-yl)oxan-4-amine, cis typically involves the following steps:

    Formation of the Oxane Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Pyridine Ring: This step may involve coupling reactions such as Suzuki or Heck coupling.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. Catalysts and solvents used in these reactions would be chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, especially at the amine group, forming oxides or other derivatives.

    Reduction: Reduction reactions can convert the pyridine ring to piperidine or modify other functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Reagents such as halogens, alkylating agents, or acylating agents can be used under appropriate conditions.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield N-oxides, while reduction could produce secondary amines or other reduced forms.

Scientific Research Applications

rac-(2R,4S)-2-(pyridin-4-yl)oxan-4-amine, cis:

    Medicinal Chemistry: As a scaffold for drug development, particularly for targeting specific receptors or enzymes.

    Organic Synthesis: As an intermediate in the synthesis of more complex molecules.

    Material Science: In the development of new materials with specific properties, such as polymers or nanomaterials.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, influencing biochemical pathways. The pyridine ring could be involved in π-π stacking interactions, while the oxane ring might contribute to the overall molecular stability and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    2-(pyridin-4-yl)oxan-4-amine: Without the chiral centers.

    2-(pyridin-4-yl)tetrahydrofuran: Similar structure but with a furan ring instead of an oxane ring.

    4-aminopyridine: Lacks the oxane ring but retains the pyridine and amine functionalities.

Uniqueness

The unique combination of the pyridine and oxane rings, along with the specific stereochemistry, makes rac-(2R,4S)-2-(pyridin-4-yl)oxan-4-amine, cis distinct. This uniqueness could translate to specific binding properties, reactivity, and applications that are not shared by similar compounds.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-(2R,4S)-2-(pyridin-4-yl)oxan-4-amine, cis involves the conversion of a starting material into the desired product through a series of chemical reactions. The key steps in the synthesis pathway include the protection of the amine group, the formation of the oxan ring, and the deprotection of the amine group to yield the final product.", "Starting Materials": ["4-pyridin-ylmethanol", "2-bromoethanol", "sodium hydride", "acetonitrile", "hydrochloric acid", "sodium hydroxide", "diethyl ether"], "Reaction": ["Step 1: Protection of the amine group by reacting 4-pyridin-ylmethanol with 2-bromoethanol in the presence of sodium hydride and acetonitrile to yield the protected amine intermediate.", "Step 2: Formation of the oxan ring by reacting the protected amine intermediate with hydrochloric acid and sodium hydroxide to yield the oxan intermediate.", "Step 3: Deprotection of the amine group by reacting the oxan intermediate with hydrochloric acid and diethyl ether to yield rac-(2R,4S)-2-(pyridin-4-yl)oxan-4-amine, cis." ] }

CAS No.

1955493-69-2

Molecular Formula

C10H14N2O

Molecular Weight

178.2

Purity

95

Origin of Product

United States

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